

Aminopyralid: A Technical Guide to Water Solubility and Leaching Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aminopyralid**

Cat. No.: **B1667105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and leaching potential of the herbicide **aminopyralid**. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental fate of this compound. This document presents quantitative data in structured tables, details experimental protocols for key environmental studies, and visualizes experimental workflows using the DOT language for Graphviz.

Physicochemical Properties and Water Solubility of Aminopyralid

Aminopyralid is a pyridine carboxylic acid herbicide characterized by its high water solubility, a key factor influencing its environmental mobility.^[1] Its solubility is pH-dependent, a critical consideration for its behavior in various soil and water environments.

Table 1: Physicochemical Properties of **Aminopyralid**

Property	Value	Reference
IUPAC Name	4-amino-3,6-dichloropyridine-2-carboxylic acid	[2]
CAS Number	150114-71-9	[2]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[2]
Molecular Weight	207.0 g/mol	[2]
Vapor Pressure	1.92 x 10 ⁻¹⁰ mm Hg at 25°C	[2]
Henry's Law Constant	1.7 x 10 ⁻¹² atm-cu m/mole	[2]
pKa	2.56	[1][2]
log Kow (Octanol-Water Partition Coefficient)	-1.75 (pH 5), -2.87 (pH 7), -2.96 (pH 9)	[2]

Table 2: Water Solubility of **Aminopyralid** at Different pH Values

pH	Water Solubility (g/L) at 20°C	Reference
5	212	[3]
7	205	[3]
9	203	[3]
Unbuffered (Distilled Water)	2.48	[3]

The high water solubility of **aminopyralid**, particularly in its anionic form at environmentally relevant pH values, contributes significantly to its potential for movement within the soil profile.

[4]

Soil Sorption and Leaching Potential

The potential for a pesticide to leach through the soil is largely determined by its interaction with soil particles, a process quantified by the soil sorption coefficient (K_d) and the organic

carbon-normalized sorption coefficient (Koc). Low Koc values are indicative of weak adsorption to soil organic matter and a higher potential for leaching.

Table 3: Soil Sorption Coefficients and Leaching Potential of **Aminopyralid**

Parameter	Value Range	Interpretation	Reference
Koc (mL/g)	1.05 - 24.3	Very High to High Mobility	[2][4]
Kd (mL/g)	0.03 - 0.72	Weak to Moderate Sorption	[4]

Aminopyralid's low Koc values classify it as a mobile to very mobile compound in soil, suggesting a high potential for leaching into groundwater.[1][5] The major route of its dissipation from soil is through runoff and leaching.[4] Under environmental conditions, **aminopyralid** primarily exists in its anionic form, which exhibits low adsorption to soils.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the water solubility and leaching potential of **aminopyralid**, based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

The water solubility of **aminopyralid** is determined using the column elution method or the flask method, depending on the expected solubility. Given its high solubility, the flask method is appropriate.

Principle: A supersaturated solution of **aminopyralid** in water is prepared and allowed to equilibrate at a constant temperature. The concentration of **aminopyralid** in the aqueous phase is then determined analytically.

Detailed Methodology:

- Apparatus:

- Constant temperature water bath or shaker.
- Glass flasks with stoppers.
- Centrifuge.
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS/MS).

- Procedure:
 1. An excess amount of **aminopyralid** is added to a known volume of distilled water in a glass flask.
 2. The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 3. After equilibration, the solution is centrifuged to separate the undissolved solid from the aqueous phase.
 4. Aliquots of the clear supernatant are carefully removed for analysis.
 5. The concentration of **aminopyralid** in the aliquots is determined using a validated analytical method.
 6. The procedure is repeated at different pH values (e.g., 5, 7, and 9) using appropriate buffer solutions.

Soil Adsorption/Desorption (OECD Guideline 106)

The batch equilibrium method is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of **aminopyralid**.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution containing **aminopyralid**. The concentration of **aminopyralid** remaining in the solution after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.

Detailed Methodology:

- Materials:

- Representative soil samples, air-dried and sieved (<2 mm).
- Radiolabeled (e.g., ^{14}C) or non-labeled **aminopyralid** of known purity.
- 0.01 M CaCl_2 solution.
- Centrifuge tubes.
- Shaker.
- Analytical instrumentation (e.g., Liquid Scintillation Counter for radiolabeled compounds, LC-MS/MS for non-labeled).

- Procedure:

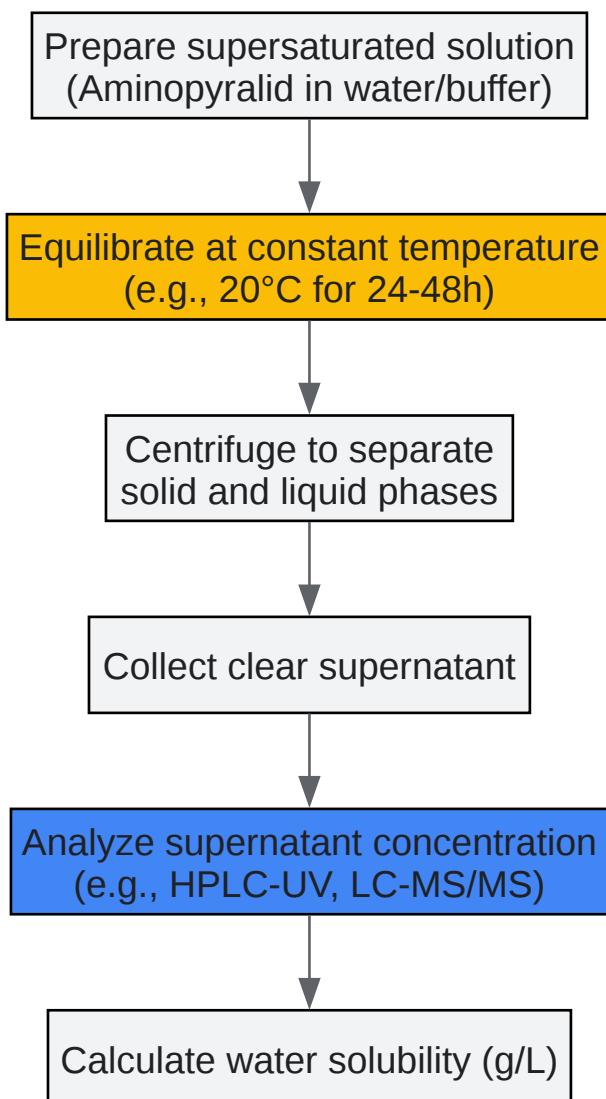
1. A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and test concentrations.
2. For the main study, a known mass of soil is placed in a centrifuge tube.
3. A known volume of 0.01 M CaCl_2 solution containing a known concentration of **aminopyralid** is added to the tube.
4. The tubes are sealed and shaken at a constant temperature until equilibrium is reached.
5. The tubes are then centrifuged at high speed to separate the soil from the aqueous phase.
6. The concentration of **aminopyralid** in the supernatant is measured.
7. The amount of **aminopyralid** adsorbed to the soil is calculated.
8. The soil sorption coefficient (K_d) is calculated as the ratio of the concentration of **aminopyralid** in the soil to the concentration in the aqueous phase at equilibrium.
9. The organic carbon-normalized sorption coefficient (K_{oc}) is calculated by dividing K_d by the fraction of organic carbon in the soil.

10. Desorption can be measured by replacing a portion of the supernatant with a fresh solution of 0.01 M CaCl_2 and re-equilibrating.

Soil Column Leaching (OECD Guideline 312 / EPA OPPTS 835.1240)

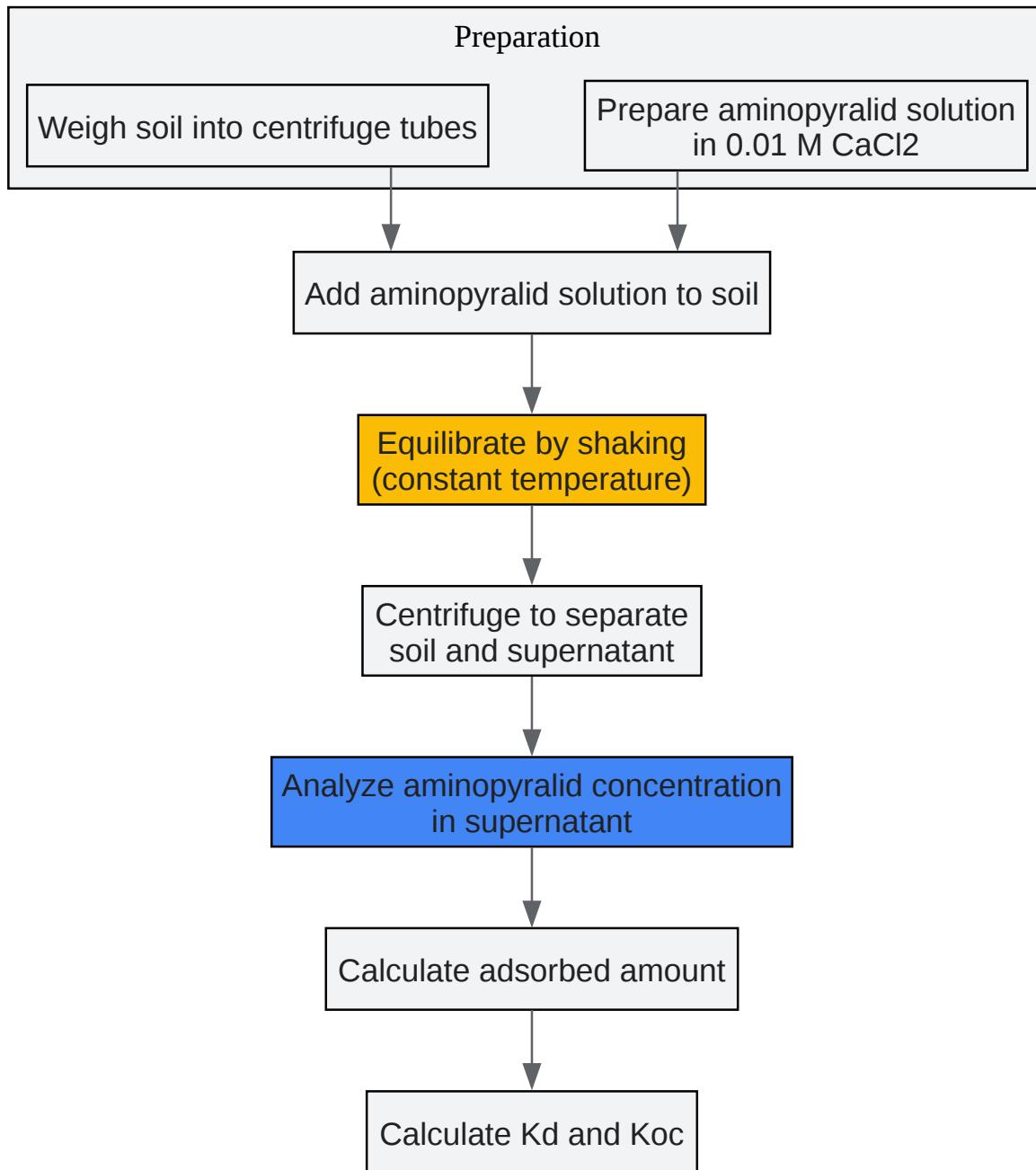
This study simulates the movement of **aminopyralid** through a soil profile under controlled laboratory conditions.

Principle: A column packed with soil is treated with **aminopyralid** and then irrigated with a simulated rainfall solution. The leachate is collected and analyzed for the presence of the herbicide and its degradation products. The soil column is then sectioned and analyzed to determine the distribution of the compound within the soil profile.[2]

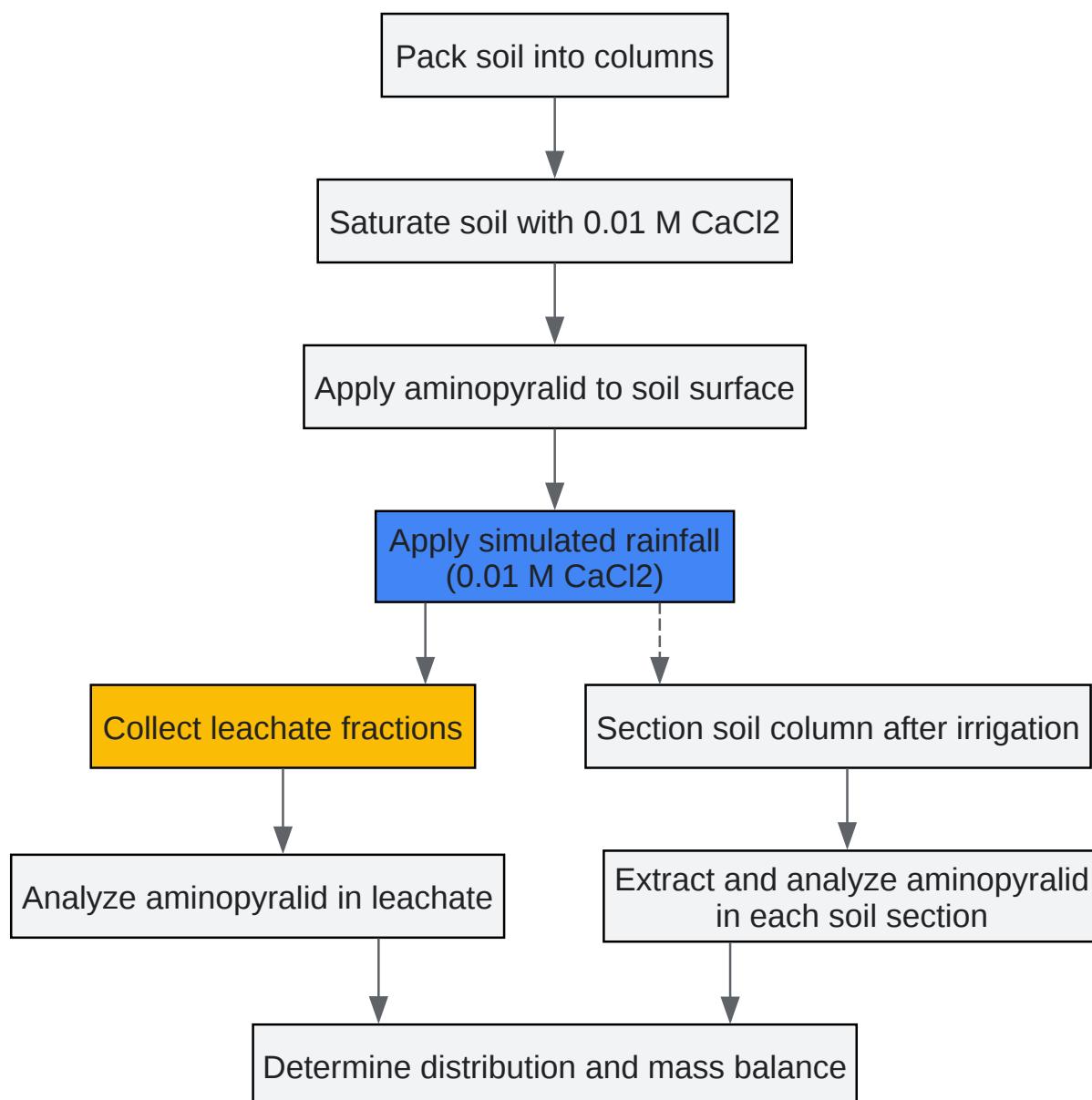

Detailed Methodology:

- Apparatus:
 - Glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter).
 - Apparatus for applying simulated rainfall (e.g., peristaltic pump).
 - Fraction collector for leachate.
 - Analytical instrumentation for quantification.
- Procedure:
 1. The columns are uniformly packed with air-dried, sieved soil.
 2. The soil columns are saturated with 0.01 M CaCl_2 solution and allowed to drain.[2]
 3. A known amount of **aminopyralid** (often radiolabeled) is applied to the surface of the soil column.[2]
 4. Simulated rainfall (0.01 M CaCl_2) is applied to the top of the column at a constant rate for a specified period (e.g., 48 hours).[2]

5. The leachate is collected in fractions and analyzed for **aminopyralid**.
6. After the irrigation period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).
7. Each soil segment is extracted and analyzed for the concentration of **aminopyralid**.
8. A mass balance is performed to account for the total amount of applied **aminopyralid**.


Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Determining Water Solubility (Flask Method).

[Click to download full resolution via product page](#)

Caption: Workflow for Soil Adsorption/Desorption Study.

[Click to download full resolution via product page](#)

Caption: Workflow for Soil Column Leaching Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. filab.fr [filab.fr]
- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 5. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [Aminopyralid: A Technical Guide to Water Solubility and Leaching Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667105#aminopyralid-water-solubility-and-potential-for-leaching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com